molecular formula C7H17Cl2N3 B2866971 methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride CAS No. 2209090-51-5

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B2866971
CAS No.: 2209090-51-5
M. Wt: 214.13
InChI Key: GXTVFLKHFRGMSR-UHFFFAOYSA-N
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Description

Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications.

Mechanism of Action

Target of Action

The primary target of N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride, also known as Nα-Methylhistamine dihydrochloride, are the histamine H3 and H2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release in the central and peripheral nervous system .

Mode of Action

Nα-Methylhistamine dihydrochloride acts as an agonist for both the histamine H3 and H2 receptors . It interacts with these receptors to stimulate acid secretion and cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis . This compound is more potent than histamine in terms of cAMP production, with a lower EC50 concentration and higher maximal cAMP production .

Biochemical Pathways

The interaction of Nα-Methylhistamine dihydrochloride with the histamine H3 and H2 receptors leads to an increase in cAMP synthesis . This increase in cAMP levels can affect various biochemical pathways, including those involved in neurotransmitter release and gastric acid secretion .

Pharmacokinetics

Its solubility in water (>20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The stimulation of cAMP synthesis by Nα-Methylhistamine dihydrochloride can lead to various molecular and cellular effects. For example, it can enhance neurotransmitter release in the nervous system and stimulate acid secretion in the stomach . These effects can have various physiological implications, such as the regulation of cognitive functions and gastric functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the methyl and ethylamine groups. One common method involves the reaction of glyoxal with ammonia to form imidazole, which is then further modified to introduce the desired substituents. The reaction conditions often include the use of solvents such as water or polar solvents, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially changing its reactivity.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, such as infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Etonitazene: An analgesic compound with imidazole functionality.

    Omeprazole: An antiulcer drug that contains an imidazole ring.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which differentiate it from other imidazole derivatives.

Properties

IUPAC Name

N-methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.2ClH/c1-8-4-3-7-9-5-6-10(7)2;;/h8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTVFLKHFRGMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NCCN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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